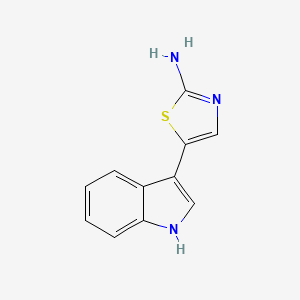

5-(1H-indol-3-yl)-1,3-thiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A number of indole molecules have been synthesized using various methods, including microwave-assisted synthesis .

Molecular Structure Analysis

Indole is a heterocyclic compound, also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . This makes them aromatic in nature, similar to the benzene ring .

Chemical Reactions Analysis

Indole derivatives undergo a variety of chemical reactions, including reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.

Physical And Chemical Properties Analysis

The physical properties of indole derivatives, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application . These properties are determined through a combination of experimental techniques and are essential for the compound’s formulation and delivery .

Wissenschaftliche Forschungsanwendungen

Application 1: Anticancer Activity

- Summary of the Application : A series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile was synthesized and their cytotoxic activity was investigated against various human cancer cell lines .

- Methods of Application : The compounds were synthesized via a one-pot, three-multicomponent reaction of appropriate aldehydes, 1H-tetrazole-5-amine and 3-cyanoacetyl indole in catalytic triethylamine .

- Results or Outcomes : The synthesized compounds showed potent anticancer activities against human colon cancer and lung cancer .

Application 2: Anti-corrosion, Antimicrobial, and Antioxidant Properties

- Summary of the Application : Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate was synthesized and its applications were studied, including anti-corrosion, antimicrobial, and antioxidant properties .

- Methods of Application : The compound was synthesized through a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in the ethanol medium at 60°C .

- Results or Outcomes : The compound showed substantial anti-corrosive efficacy, superior antimicrobial efficacy against all tested pathogens, and antioxidant potential .

Application 3: Antiviral Activity

- Summary of the Application : Certain indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate, have been reported to possess antiviral properties .

- Methods of Application : These compounds are synthesized and then tested against various viruses .

- Results or Outcomes : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A .

Application 4: Anti-inflammatory Activity

- Summary of the Application : Indole derivatives, such as chalcones of indole, have been found to possess anti-inflammatory properties .

- Methods of Application : These compounds are synthesized and then tested in models of inflammation, such as carrageenan-induced edema in albino rats .

- Results or Outcomes : One compound, 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol, was found to be particularly effective .

Application 5: Anti-HIV Activity

- Summary of the Application : Certain indole derivatives have been reported to possess anti-HIV properties .

- Methods of Application : These compounds are synthesized and then tested against the HIV virus .

- Results or Outcomes : Specific compounds showed inhibitory activity against HIV .

Application 6: Antioxidant Activity

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(1H-indol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c12-11-14-6-10(15-11)8-5-13-9-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNABUUAHFCFGIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(S3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-indol-3-yl)-1,3-thiazol-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)